Cyclohex-3-ene-1-carboxamide
Overview
Description
Cyclohex-3-ene-1-carboxamide is an organic compound with the chemical formula C7H11NO . It is a compound of interest in various fields of research and development.
Synthesis Analysis
There are several methods for the synthesis of this compound. One such method involves the transformation of alkyl N-(1-cyclohex-3-enyl)carbamates .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 125.084063974 g/mol .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, the bromination of cyclohexane-1-carboxamide in CH2Cl2 leads to an interesting product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 125.17 g/mol . It is a powder at room temperature . Other physical and chemical properties are yet to be fully explored.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions of Derivatives : Cyclohex-3-ene-1-carboxamide and its derivatives have been synthesized and utilized in various chemical reactions. For instance, a study described the synthesis of 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, demonstrating its potential in forming different chemical compounds (Bourke & Collins, 1996).
Polymers and Copolymers Synthesis : this compound derivatives are used in the synthesis of polymers and copolymers. One study discussed the incorporation of large cycloalkene rings, including cyclohexene, into alternating copolymers, which allows control over properties like glass transition and hydrophobicity (Zhang, Li, & Sampson, 2018).
Chiral Resolution : Chiral resolution of cyclohex-3-ene-1-carboxylic acid, closely related to this compound, has been studied, highlighting its significance in obtaining single configurational isomers, which is crucial in the development of enantiomerically pure substances (Li Yi-liang, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclohex-3-ene-1-carboxamide is primarily targeted towards glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Mode of Action
It is known that glucosidase inhibitors are typically designed to mimic a substrate, a transition state, or an enzyme reaction product . As such, it can be inferred that this compound, being a cyclic compound, could potentially act as a structural analogue and inhibitor of glycosidases .
Biochemical Pathways
The compound is involved in the synthesis of new bicyclic lactone derivatives . The process starts from 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione . 6-(Hydroxy-methyl)-N-methyl/phenylthis compound derivatives are obtained from the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4 . Bromination and epoxidation reactions of both compounds are examined, and the structures of the resulting products are determined by spectroscopic methods .
Result of Action
The result of the compound’s action leads to the formation of substituted bicyclic lactone compounds, which are interesting rearrangement products in both bromination and epoxidation reactions . In particular, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in the bromination and epoxidation reactions were found to be effective in product formation .
Action Environment
It is known that the compound is a colorless liquid with a special aromatic odor, soluble in organic solvents such as ethanol and ether, and insoluble in water . It is used as a starting material and intermediate in organic synthesis . It can also be used as a ligand, catalyst, and oxidant
Biochemical Analysis
Biochemical Properties
Cyclohex-3-ene-1-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with glycosidases, a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . Glycosidases are prevalent across a broad range of organisms, including microorganisms, plants, and animals, and have significant applications in various fields, such as biotechnology, the food industry, and pharmacology. This compound derivatives have been explored as potential inhibitors of glycosidases, mimicking substrates, transition states, or enzyme reaction products .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of glycosidases, which play essential roles in numerous biochemical pathways linked to metabolic disorders and diseases such as diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . By inhibiting glycosidases, this compound can modulate these pathways, potentially leading to therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycosidases. The compound is designed to mimic the structure of glycosidase substrates, transition states, or reaction products, allowing it to bind to the active site of the enzyme and inhibit its activity . This inhibition can result in the modulation of various biochemical pathways, impacting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound derivatives can undergo rearrangements, leading to the formation of bicyclic lactone compounds . These rearrangements can influence the compound’s activity and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting glycosidases and modulating biochemical pathways. At higher doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glycosidases is particularly noteworthy, as it can inhibit these enzymes and impact metabolic flux and metabolite levels . This inhibition can have downstream effects on other biochemical pathways and cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, impacting its activity and function . By understanding the subcellular localization of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
cyclohex-3-ene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLUBLXOWRBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306492 | |
Record name | cyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-81-7 | |
Record name | 3-Cyclohexene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4771-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4771-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique chemical transformation is observed in Cyclohex-3-ene-1-carboxamide derivatives, as highlighted in the research?
A1: The research paper [] describes unexpected rearrangements occurring in this compound derivatives under specific reaction conditions. These rearrangements lead to the formation of bicyclic lactones, which are molecules containing two rings, one of which is a lactone (cyclic ester). This finding is significant as it reveals a novel synthetic pathway for creating these complex structures, potentially opening doors for new chemical synthesis strategies.
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